molecular formula C15H15N3OS B376489 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342383-95-3

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B376489
CAS No.: 342383-95-3
M. Wt: 285.4g/mol
InChI Key: JACZCJRDMBCQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization . The reaction conditions often require heating under reflux with specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Properties

CAS No.

342383-95-3

Molecular Formula

C15H15N3OS

Molecular Weight

285.4g/mol

IUPAC Name

3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H15N3OS/c1-2-6-12-17-14-13(15(19)18(12)16)11(9-20-14)10-7-4-3-5-8-10/h3-5,7-9H,2,6,16H2,1H3

InChI Key

JACZCJRDMBCQOZ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N

Canonical SMILES

CCCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N

Origin of Product

United States

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